5-Phenylpenta-2,4-dienoic acid chemical properties
5-Phenylpenta-2,4-dienoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Phenylpenta-2,4-dienoic Acid
Abstract
5-Phenylpenta-2,4-dienoic acid, also known by its common name cinnamylideneacetic acid, is a conjugated carboxylic acid that serves as a valuable intermediate in organic synthesis and holds potential in medicinal chemistry.[1][2][3] Its extended π-system, arising from the phenyl ring, a dienyl chain, and a carboxyl group, imparts distinct chemical and spectroscopic properties. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, tailored for researchers in chemistry and drug development.
Physicochemical and Structural Properties
5-Phenylpenta-2,4-dienoic acid is typically a pale cream or pale yellow to yellow crystalline powder at room temperature.[4] It is classified as a member of the styrenes.[5] The molecule's core structure consists of a phenyl group attached to a five-carbon pentadienoic acid backbone. The thermodynamically most stable isomer is the (2E,4E) configuration, which is the focus of this guide. It is soluble in dimethyl sulfoxide (DMSO) but generally insoluble in water.[1]
| Property | Value | Source(s) |
| CAS Number | 1552-94-9 | [2][5][6] |
| Molecular Formula | C₁₁H₁₀O₂ | [2][3] |
| Molecular Weight | 174.20 g/mol | [2][7] |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoic acid | [4] |
| Synonyms | Cinnamylideneacetic acid, β-Styrylacrylic acid | [2][3] |
| Melting Point | 162.0-168.0 °C | [4] |
| Boiling Point | 356.1 ± 21.0 °C (Predicted) | [5] |
| pKa | 4.56 ± 0.10 (Predicted) | [5] |
| Appearance | Pale cream or pale yellow powder | [4] |
| Solubility | Soluble in DMSO, Insoluble in water | [1] |
Synthesis Pathway: The Knoevenagel-Doebner Condensation
The most prevalent and efficient synthesis of 5-phenylpenta-2,4-dienoic acid is achieved through the Knoevenagel condensation, specifically using the Doebner modification.[1][5] This reaction involves the condensation of an aldehyde (cinnamaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base, typically a mixture of pyridine and piperidine.[1]
The causality behind this choice of reagents is rooted in their specific functions. Malonic acid provides the two-carbon extension to the cinnamaldehyde backbone. Pyridine acts as both the solvent and a mild base, facilitating the reaction while piperidine, a stronger base, is crucial for the initial deprotonation of malonic acid to form the nucleophilic enolate. The reaction proceeds via an intermediate cinnamylidenemalonic acid, which undergoes thermally-induced decarboxylation in the basic medium to yield the final product.[1] The evolution of carbon dioxide gas is a key indicator that the reaction is proceeding to completion.[1]
Workflow for Knoevenagel-Doebner Synthesis
Caption: Knoevenagel-Doebner synthesis workflow.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cinnamaldehyde (1 equivalent) and malonic acid (1 equivalent) in a minimal amount of pyridine.[1]
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.[1]
-
Work-up: Upon completion, cool the mixture and pour it into a beaker containing crushed ice and an excess of 2N hydrochloric acid. This protonates the carboxylate salt, causing the product to precipitate.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a 3:1 water/ethanol mixture, to yield pale yellow crystals.[1]
-
Validation: Confirm the identity and purity of the product using techniques such as melting point determination and spectroscopy (NMR, IR).
Spectroscopic Characterization
The extended conjugation of 5-phenylpenta-2,4-dienoic acid gives rise to a distinct spectroscopic fingerprint.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm. Vinylic Protons: A series of doublets and doublets of doublets between δ 5.8-7.5 ppm, showing characteristic large trans coupling constants (J ≈ 15 Hz). Carboxylic Proton: A broad singlet typically downfield (> δ 12 ppm), which is D₂O exchangeable. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 168-173 ppm. Aromatic Carbons: Multiple signals between δ 127-140 ppm. Vinylic Carbons: Signals in the olefinic region between δ 120-150 ppm. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp absorption at ~1680-1710 cm⁻¹. C=C Stretch (Alkene & Aromatic): Multiple absorptions in the 1600-1650 cm⁻¹ and 1450-1580 cm⁻¹ regions. C-H Bending (trans-alkene): Strong absorption around 960-980 cm⁻¹.[6] |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 174. Key Fragments: Loss of -OH (m/z = 157), loss of -COOH (m/z = 129, cinnamylidene cation), and fragments corresponding to the phenyl group (m/z = 77).[6] |
| UV-Vis | λ_max: ~309 nm (in ethanol), characteristic of the extended π-conjugated system. |
Chemical Reactivity and Potential Transformations
The reactivity of 5-phenylpenta-2,4-dienoic acid is dominated by its conjugated diene and carboxylic acid functionalities.
Electrophilic Reactions in Superacids
In the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H), the molecule becomes highly activated towards electrophilic attack. The carbonyl oxygen is protonated, creating a highly electrophilic species. This allows for reactions with arenes, such as benzene, which can add across the diene system. Depending on the reaction conditions, this can lead to the formation of 5,5-diphenylpent-2-enoic acid or undergo subsequent intramolecular acylation to form complex carbocyclic structures like tetralone and indanone derivatives.
Representative Reaction Pathway
Caption: Reaction with benzene in superacid.
Applications in Research and Drug Development
Synthetic Building Block
As a bifunctional molecule, 5-phenylpenta-2,4-dienoic acid is a versatile precursor. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the diene system can participate in cycloaddition reactions (e.g., Diels-Alder) and other additions, enabling the synthesis of complex molecular architectures.
Potential Anti-malarial Agent
The compound has been identified as a potential anti-malarial agent.[5] While its specific mechanism of action is not fully elucidated, many anti-malarial drugs target essential parasite-specific metabolic pathways that are distinct from the human host.[8] Key pathways in Plasmodium falciparum that are targets for drug development include:
-
Folate Biosynthesis: Inhibition of enzymes like dihydrofolate reductase (DHFR) is a clinically validated strategy.[9]
-
Pyrimidine Biosynthesis: The enzyme dihydroorotate dehydrogenase (DHODH) is crucial for parasite DNA and RNA synthesis.[9]
-
Hemoglobin Digestion: Parasites detoxify heme released from hemoglobin digestion, a process that can be inhibited.[10]
-
Coenzyme A Synthesis: The parasite relies on its own CoA synthesis pathway, making enzymes within this cascade attractive targets.[8]
The structural features of 5-phenylpenta-2,4-dienoic acid make it a candidate for investigation as an inhibitor within these or other novel pathways.
Derivative in Analytical Chemistry
A closely related derivative, α-cyano-5-phenyl-2,4-pentadienic acid (CPPA), has been successfully synthesized and employed as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. CPPA has shown superior performance for the analysis of intact proteins compared to conventional matrices, providing higher signal-to-noise ratios and improved reproducibility.
Safety and Handling
As a laboratory chemical, 5-phenylpenta-2,4-dienoic acid should be handled with appropriate care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Precautions: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Conclusion
5-Phenylpenta-2,4-dienoic acid is a compound of significant interest due to its accessible synthesis, rich reactivity, and diverse applications. Its well-defined chemical and spectroscopic properties make it a reliable tool for synthetic chemists. Furthermore, its potential as an anti-malarial scaffold and the utility of its derivatives in advanced analytical techniques underscore its importance for ongoing research in both materials science and drug discovery. This guide provides the foundational knowledge necessary for professionals to effectively utilize and explore the potential of this versatile molecule.
References
[7] PubChem. (n.d.). (2E,4Z)-5-phenylpenta-2,4-dienoic acid. Retrieved from [Link]
[12] PubChem. (n.d.). 5-Phenylpenta-2,4-diynoic acid. Retrieved from [Link]
[13] The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for - Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
[3] Wikidata. (2025). 5-phenylpenta-2,4-dienoic acid. Retrieved from [Link]
[6] NIST. (n.d.). 5-Phenylpenta-2,4-diecoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
[9] de Villiers, K. A., & Egan, T. J. (2020). Driving antimalarial design through understanding of target mechanism. PMC. Retrieved from [Link]
[8] Spry, C., et al. (2014). A novel approach for the discovery of chemically diverse anti-malarial compounds targeting the Plasmodium falciparum Coenzyme A synthesis pathway. PMC. Retrieved from [Link]
[14] Taft, B. R., et al. (2022). Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
[15] Fisher, G., et al. (2014). Discovery and optimisation studies of antimalarial phenotypic hits. PMC. Retrieved from [Link]
[10] Parapini, S., et al. (2004). In Vitro Studies on the Mechanism of Action of Two Compounds with Antiplasmodial Activity: Ellagic Acid and 3,4,5-Trimethoxyphen. AIR Unimi. Retrieved from [Link]
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Positive Control: A well-characterized, potent inhibitor of the target DUB. Provides a benchmark for potency and specificity.High potency against the target DUB, with a known cross-reactivity profile.5-Phenylpentanoic acid
Negative Control (Structural Analog): Lacks the dienone moiety. Tests the necessity of the Michael acceptor for activity.Significantly reduced or no activity against the target DUB.Cinnamic acid
Parent Compound: To determine the contribution of the extended dienone system to the observed activity.Moderate to low activity, likely through different mechanisms (e.g., general antioxidant effects).[
Structurally Related Dienone: A well-known natural product with a dienone structure and multiple reported targets.[
Negative Control (Mechanism): A compound with a well-defined but different mechanism of action (glucocorticoid receptor agonist).No activity against the target DUB.
